molecular formula C11H12FNO4 B8288080 (2-Fluoro-4,5-dihydroxy-phenyl)-morpholin-4-yl-methanone

(2-Fluoro-4,5-dihydroxy-phenyl)-morpholin-4-yl-methanone

Cat. No. B8288080
M. Wt: 241.22 g/mol
InChI Key: CNPVBFDTUAHWOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07144890B2

Procedure details

To a cooled (ice-bath) solution of (6-fluoro-2,2-diphenyl-benzo[1,3]dioxol-5-yl)-morpholin-4-yl-methanone (5.70 g, 14.06 mMol) in trifluoroacetic acid (60 ml) was added triethylsilane (2.1 eq, 4.7 ml) over 10 min. The mixture was stirred 20 min at 0° C. and 4 h at room temperature. The volatiles were removed under reduced pressure and the residue purified by column chromatography on silica gel (2:1 ethyl acetate/heptane-ethyl acetate-10:1 ethyl acetate/methanol) to afford (2-fluoro-4,5-dihydroxy-phenyl)-morpholin-4-yl-methanone as liht brown solid (3.19 g, 94%).
Name
(6-fluoro-2,2-diphenyl-benzo[1,3]dioxol-5-yl)-morpholin-4-yl-methanone
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([C:23]([N:25]2[CH2:30][CH2:29][O:28][CH2:27][CH2:26]2)=[O:24])=[CH:4][C:5]2[O:9]C(C3C=CC=CC=3)(C3C=CC=CC=3)[O:7][C:6]=2[CH:22]=1.C([SiH](CC)CC)C>FC(F)(F)C(O)=O>[F:1][C:2]1[CH:22]=[C:6]([OH:7])[C:5]([OH:9])=[CH:4][C:3]=1[C:23]([N:25]1[CH2:30][CH2:29][O:28][CH2:27][CH2:26]1)=[O:24]

Inputs

Step One
Name
(6-fluoro-2,2-diphenyl-benzo[1,3]dioxol-5-yl)-morpholin-4-yl-methanone
Quantity
5.7 g
Type
reactant
Smiles
FC=1C(=CC2=C(OC(O2)(C2=CC=CC=C2)C2=CC=CC=C2)C1)C(=O)N1CCOCC1
Name
Quantity
60 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
4.7 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred 20 min at 0° C. and 4 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography on silica gel (2:1 ethyl acetate/heptane-ethyl acetate-10:1 ethyl acetate/methanol)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC1=C(C=C(C(=C1)O)O)C(=O)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.19 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.